![molecular formula C11H9N3O6 B10773138 [3-(Aminocarbonyl)furoxan-4-yl]methyl salicylate](/img/structure/B10773138.png)
[3-(Aminocarbonyl)furoxan-4-yl]methyl salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AT38, also known as [3-(aminocarbonyl)furoxan-4-yl]methyl salicylate, is a synthetic organic compound. It is a salicylate hydrolyzed from a soluble furoxan derivative. AT38 has shown potential therapeutic antitumor activity by inhibiting metabolic pathways involved in the development of tumors .
Vorbereitungsmethoden
AT38 is synthesized from a soluble furoxan derivative known as MC526. The synthetic route involves the hydrolysis of MC526 to yield AT38. The reaction conditions for this hydrolysis typically involve the use of a suitable solvent and controlled temperature to ensure the complete conversion of MC526 to AT38 .
Analyse Chemischer Reaktionen
AT38 undergoes various chemical reactions, including:
Oxidation: AT38 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also be reduced using appropriate reducing agents.
Substitution: AT38 can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
AT38 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: AT38 is used as a model compound to study the reactivity and stability of furoxan derivatives.
Biology: The compound is studied for its effects on cellular processes and metabolic pathways.
Medicine: AT38 has shown potential as an antitumor agent by inhibiting metabolic pathways involved in tumor development.
Wirkmechanismus
AT38 exerts its effects by inhibiting specific metabolic pathways involved in tumor development. The compound targets and interferes with the activity of enzymes and proteins that are crucial for the growth and survival of tumor cells. This inhibition leads to the disruption of cellular processes and ultimately results in the death of tumor cells .
Vergleich Mit ähnlichen Verbindungen
AT38 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include other furoxan derivatives and salicylates, such as:
MC526: The precursor to AT38, which is hydrolyzed to form AT38.
Other furoxan derivatives: Compounds with similar furoxan structures but different functional groups.
Eigenschaften
Molekularformel |
C11H9N3O6 |
---|---|
Molekulargewicht |
279.21 g/mol |
IUPAC-Name |
(4-carbamoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)methyl 2-hydroxybenzoate |
InChI |
InChI=1S/C11H9N3O6/c12-10(16)9-7(13-20-14(9)18)5-19-11(17)6-3-1-2-4-8(6)15/h1-4,15H,5H2,(H2,12,16) |
InChI-Schlüssel |
YWHHKFGUOITYRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=NO[N+](=C2C(=O)N)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.